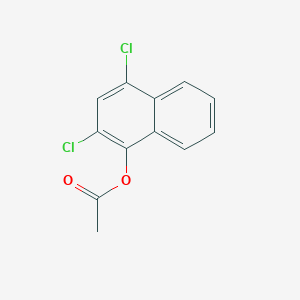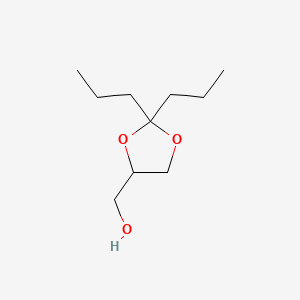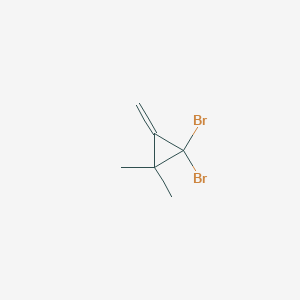
1,1-Dibromo-2,2-dimethyl-3-methylidenecyclopropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dibromo-2,2-dimethyl-3-methylidenecyclopropane is an organic compound with the molecular formula C6H8Br2. It is a cyclopropane derivative characterized by the presence of two bromine atoms and a methylidene group. This compound is of interest due to its unique structure and reactivity, making it a valuable subject of study in organic chemistry.
准备方法
The synthesis of 1,1-Dibromo-2,2-dimethyl-3-methylidenecyclopropane typically involves the bromination of 2,2-dimethyl-3-methylidenecyclopropane. One common method is the addition of bromine (Br2) to the double bond of the cyclopropane derivative under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions and ensure high yield .
化学反应分析
1,1-Dibromo-2,2-dimethyl-3-methylidenecyclopropane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH-) or amines, leading to the formation of various substituted cyclopropane derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Addition Reactions: The double bond in the methylidene group can participate in addition reactions with electrophiles such as hydrogen halides (HX) or halogens (X2).
Common reagents used in these reactions include sodium hydroxide (NaOH) for substitution and elimination reactions, and hydrogen bromide (HBr) for addition reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1,1-Dibromo-2,2-dimethyl-3-methylidenecyclopropane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Chemical Research: It is used in studies of reaction mechanisms and the development of new synthetic methodologies.
作用机制
The reactivity of 1,1-Dibromo-2,2-dimethyl-3-methylidenecyclopropane is primarily due to the presence of the bromine atoms and the strained cyclopropane ring. The bromine atoms are highly reactive and can be easily substituted or eliminated under appropriate conditions. The cyclopropane ring, due to its ring strain, is also prone to various reactions, making the compound a versatile intermediate in organic synthesis .
相似化合物的比较
Similar compounds to 1,1-Dibromo-2,2-dimethyl-3-methylidenecyclopropane include other dibromoalkanes and cyclopropane derivatives such as:
1,3-Dibromo-2,2-dimethylpropane: Another dibromoalkane with similar reactivity but different structural properties.
1,1-Dibromo-3-methoxy-2,2-dimethylcyclopropane: A cyclopropane derivative with a methoxy group instead of a methylidene group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of bromine atoms and a methylidene group, which provides a distinct set of chemical properties and reactivity patterns.
属性
CAS 编号 |
5239-69-0 |
|---|---|
分子式 |
C6H8Br2 |
分子量 |
239.94 g/mol |
IUPAC 名称 |
1,1-dibromo-2,2-dimethyl-3-methylidenecyclopropane |
InChI |
InChI=1S/C6H8Br2/c1-4-5(2,3)6(4,7)8/h1H2,2-3H3 |
InChI 键 |
DFRBSKJLWDUQGU-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(=C)C1(Br)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


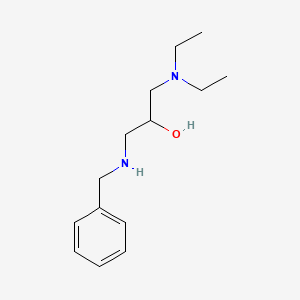

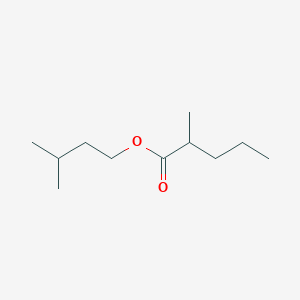
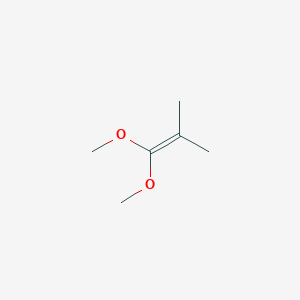

![N,N'-dimethyl-1-(3-nitrophenyl)-N-[(E)-(3-nitrophenyl)methylideneamino]-N'-[(Z)-(3-nitrophenyl)methylideneamino]methanediamine](/img/structure/B14734357.png)
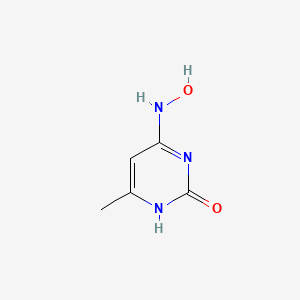
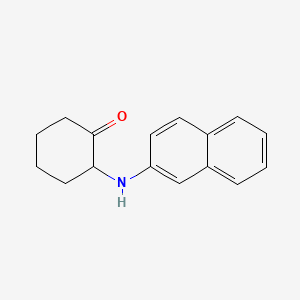
![1-Naphthalenol, 2-[(6-ethoxy-2-benzothiazolyl)azo]-4-methoxy-](/img/structure/B14734370.png)
![[1-(butylamino)-1-oxopropan-2-yl] 2-ethylhexanoate](/img/structure/B14734372.png)
